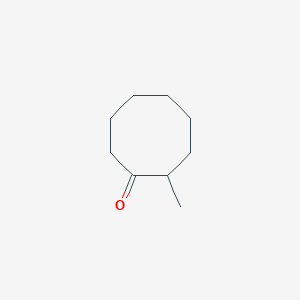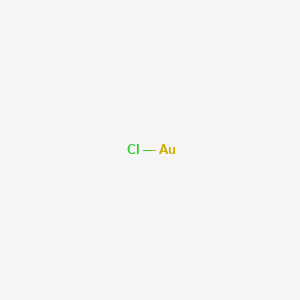
gold(I) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a yellow crystalline solid that is slightly soluble in water and more soluble in hydrochloric acid and hydrobromic acid . gold(I) chloride is an important compound in the field of inorganic chemistry due to its unique properties and applications.
作用機序
Target of Action
Gold(I) chloride, also known as Gold monochloride, primarily targets thioredoxin reductase (TrxR) . TrxR is a thiol-rich protein and enzyme that plays a crucial role in maintaining the redox balance within cells .
Mode of Action
This compound interacts with its target, TrxR, by binding to the thiol groups present in the enzyme . This interaction inhibits the normal functioning of TrxR, leading to an imbalance in the cellular redox state . The compound can also interact with other thiol-rich proteins and enzymes, further disrupting cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thioredoxin system . By inhibiting TrxR, this compound disrupts this system, leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can trigger cell death, particularly in cancer cells .
Result of Action
The primary result of this compound’s action is the induction of cell death via the production of ROS . This makes the compound particularly effective against cancer cells, which are more susceptible to oxidative stress . In addition, this compound has been reported to elicit biochemical hallmarks of immunogenic cell death (ICD), potentially enhancing its anticancer efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is metastable at ambient conditions . When heated with water, it disproportionates to metallic gold and gold(III) chloride . Therefore, the compound’s environment, including temperature and presence of water, can significantly impact its stability and reactivity .
準備方法
gold(I) chloride can be prepared through several methods:
Thermal Decomposition of Gold(III) Chloride: This is the most common method where gold(III) chloride (AuCl3) is heated to around 185°C in air for twelve hours. The decomposition reaction is as follows: [ \text{AuCl}_3 \rightarrow \text{AuCl} + \text{Cl}_2 ]
Selective Reduction of Gold(III) Compounds: This method involves the selective reduction of trivalent gold compounds using specific ligands and reducing agents to obtain monovalent gold compounds.
化学反応の分析
gold(I) chloride undergoes several types of chemical reactions:
Disproportionation: When heated with water, gold monochloride disproportionates to metallic gold and gold(III) chloride[ 3 \text{AuCl} \rightarrow 2 \text{Au} + \text{AuCl}_3 ]
Reaction with Potassium Bromide: This reaction yields potassium auric bromide and potassium chloride with the separation of metallic gold[ 3 \text{AuCl} + 4 \text{KBr} \rightarrow \text{KAuBr}_4 + 2 \text{Au} + 3 \text{KCl} ]
Oxidation and Reduction: This compound can be oxidized to gold(III) chloride and reduced to metallic gold under appropriate conditions.
科学的研究の応用
gold(I) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and various gold-containing complexes.
Biology and Medicine: Gold nanoparticles derived from gold monochloride are used in drug delivery systems, bioimaging, and as therapeutic agents due to their unique optical and electronic properties
類似化合物との比較
gold(I) chloride can be compared with other gold halides such as:
Gold(III) Chloride (AuCl3): Unlike gold monochloride, gold(III) chloride is more reactive and can be used in different oxidation states.
Gold(I) Bromide (AuBr): Similar to gold monochloride, but with bromine instead of chlorine, it has different solubility and reactivity properties.
Gold(I) Iodide (AuI): This compound is less stable compared to gold monochloride and has different applications due to its unique properties.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
特性
IUPAC Name |
gold(1+);chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.ClH/h;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWREHZXQUYJFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Au+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-29-8 |
Source


|
| Record name | Gold(I) chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GOLD MONOCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD7Y972WU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

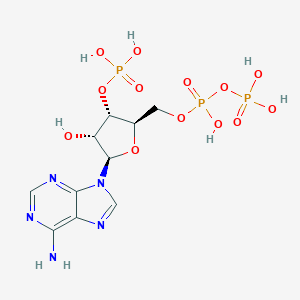
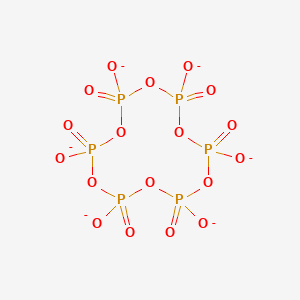
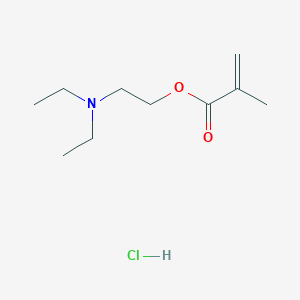
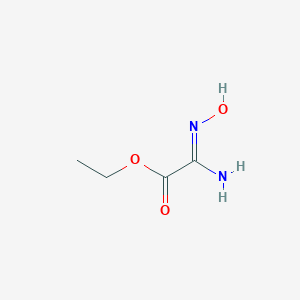
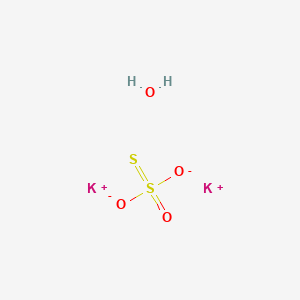

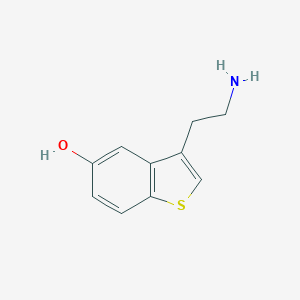

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)
